N-Trityl Losartan Isomer
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Overview
Description
N-Trityl Losartan Isomer is a chemical compound with the molecular formula C41H37ClN6O and a molecular weight of 665.23 g/mol . It is an impurity standard of Losartan, which is a medication classified as an angiotensin II receptor blocker. Losartan is commonly prescribed to manage high blood pressure and certain other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Losartan Isomer involves multiple steps. One of the key intermediates in the synthesis is 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde, which is synthesized from valeronitrile and acetyl chloride . Another intermediate, 2-cyano-4’-methyl biphenyl, is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned intermediates. The process is designed to be efficient and environmentally friendly, with an overall yield of approximately 58.6% .
Chemical Reactions Analysis
Types of Reactions: N-Trityl Losartan Isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Trityl Losartan Isomer has a wide range of scientific research applications:
Mechanism of Action
N-Trityl Losartan Isomer exerts its effects by interacting with the angiotensin II type 1 receptor. This interaction prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive effects . The compound also affects intracellular signaling pathways, which play a role in blood pressure regulation .
Comparison with Similar Compounds
Losartan: The parent compound, used as an antihypertensive medication.
Valsartan: Another angiotensin II receptor blocker with similar therapeutic effects.
Irbesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: N-Trityl Losartan Isomer is unique due to its specific structure, which includes a trityl group. This structural feature distinguishes it from other angiotensin II receptor blockers and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
[2-butyl-5-chloro-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHOXKJPQNOUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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